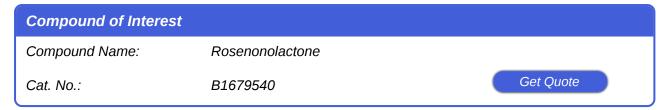


The Identification of Spironolactone Metabolites: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, undergoes extensive and complex metabolism in the body. Understanding its metabolic fate is crucial for comprehending its pharmacological activity, potential drug-drug interactions, and for the development of bioanalytical methods to monitor its disposition. This technical guide provides a comprehensive overview of the key metabolites of spironolactone, detailed methodologies for their identification, and a summary of quantitative data.

Core Metabolites of Spironolactone

Spironolactone is rapidly and extensively metabolized, with virtually no unchanged drug excreted in the urine.[1] Its metabolites can be broadly categorized into two main groups: those where the sulfur atom from the parent molecule is removed and those where it is retained.[1][2] [3] The primary active metabolites responsible for the therapeutic effects of spironolactone are canrenone, 7α -thiomethylspironolactone (TMS), and 6β -hydroxy- 7α -thiomethylspironolactone (HTMS).[4][5][6]

 Canrenone (CAN): Long considered a major active metabolite, canrenone is formed by the removal of the 7α-thioacetyl group.[1][2] However, studies have shown that canrenone alone does not account for the full pharmacological activity of spironolactone, suggesting the significant contribution of sulfur-containing metabolites.[7][8][9]



- 7α-thiospironolactone (7α-TS): This metabolite is formed by the deacetylation of spironolactone.[4][6]
- 7α-thiomethylspironolactone (TMS): A major active metabolite where the sulfur atom is retained and methylated.[1][5] It is considered, along with 6β-OH-7α-TMS, to be responsible for a significant portion of spironolactone's activity.[5]
- 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS or HTMS): Another major active metabolite that is hydroxylated in the 6β position.[5][10]

The extended half-lives of these active metabolites (16.5 hours for canrenone, 13.8 hours for TMS, and 15.0 hours for HTMS) compared to the parent drug (1.4 hours) are crucial for the sustained therapeutic effects of spironolactone.[3][5][6]

Quantitative Analysis of Spironolactone and its Metabolites

The following table summarizes the quantitative data from various validated bioanalytical methods for the determination of spironolactone and its key metabolites in biological matrices, primarily human plasma.



Analyte	Matrix	Method	Linear Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)
Spironolactone	Human Plasma	HPLC-UV[11]	10 - 400	10
Canrenone	Human Plasma	HPLC-UV[11]	10 - 600	10
7α- thiomethylspiron olactone	Human Plasma	HPLC-UV[11]	10 - 600	10
Spironolactone	Paediatric Plasma	HPLC[12]	30 - 1000	28
Canrenone	Paediatric Plasma	HPLC[12]	25 - 1000	25
7α- thiomethylspiron olactone	Paediatric Plasma	HPLC[12]	25 - 1000	20
Spironolactone	Human Plasma	LC-MS/MS[13]	2.77 - 184.50	2.77
Canrenone	Human Plasma	LC-MS/MS[13]	2.69 - 179.20	2.69
Spironolactone	Human Plasma	LC-APCI-MS[14]	2 - 300	2
Canrenone	Human Plasma	LC-APCI-MS[14]	2 - 300	2
Spironolactone	Human Serum	HPLC-ESI- MS/MS[15]	0.2 - 500	0.5
Canrenone	Human Serum	HPLC-ESI- MS/MS[15]	0.2 - 500	0.2
7α- thiomethylspiron olactone	Human Serum	HPLC-ESI- MS/MS[15]	0.2 - 500	1



6β-hydroxy-7α- thiomethylspiron olactone	Human Serum	HPLC-ESI- MS/MS[15]	0.2 - 500	1
Spironolactone	Blood Plasma	LC-MS/MS[16]	Not specified	~0.5
7α- thiomethylspiron olactone	Blood Plasma	LC-MS/MS[16]	Not specified	~0.5
Canrenone	Blood Plasma	LC-MS/MS[16]	Not specified	~0.5

Experimental Protocols for Metabolite Identification

The identification and quantification of spironolactone and its metabolites predominantly rely on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[11][12][13][14][16][17][18][19]

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

A common initial step for plasma samples is protein precipitation, often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest.[11][12][13]

Example Protocol: Protein Precipitation followed by LLE

- To a 1.0 mL plasma sample, add an internal standard.
- Precipitate proteins by adding 1.0 mL of methanol.
- Vortex the mixture for 1 minute.
- Centrifuge at 3000 rpm for 10 minutes.
- Separate the supernatant.
- Perform liquid-liquid extraction on the supernatant using a suitable organic solvent like a mixture of methylene chloride and ethyl acetate.[20]



- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Separation: Reversed-Phase HPLC

Reversed-phase HPLC is the standard technique for separating spironolactone and its metabolites.

Typical HPLC Conditions:[11][13][17][18]

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[17][18]
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate). A common mobile phase composition is a mixture of methanol and water with 0.1% (v/v) formic acid (60:40 v/v).[17][18]
- Flow Rate: Typically in the range of 0.4 1.0 mL/min.[13][17][18]
- Column Temperature: Maintained at a constant temperature, for example, 35°C or 48°C.[13]
 [17][18]
- Injection Volume: Usually between 3 μL and 20 μL.[17][18]

Detection: Mass Spectrometry

Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the detection and quantification of spironolactone and its metabolites.[13][16] [17][18] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources.[13][14]

Example Mass Spectrometry Parameters (ESI+):[18]

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).



- Precursor and Product Ions (m/z):
 - Spironolactone: A common issue is the in-source fragmentation of spironolactone, which readily loses its 7α-acetylthio group to form an ion with the same mass-to-charge ratio as canrenone (m/z 341.1).[13][21] Chromatographic separation is therefore essential. Other monitored ions for spironolactone can include the sodium adduct [M+Na]+ at m/z 439.0. [18]
 - Canrenone: The protonated molecule [M+H]+ at m/z 341.1 and the sodium adduct
 [M+Na]+ at m/z 363.1 are typically monitored.[18]

Metabolic Pathways of Spironolactone

Spironolactone undergoes two primary metabolic pathways: one involving the removal of the sulfur-containing side chain and the other involving its retention and modification.



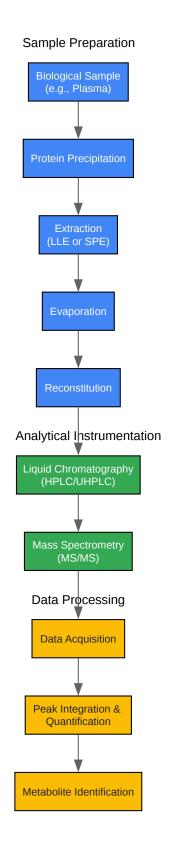
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Caption: Metabolic pathways of spironolactone.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical experimental workflow for the identification and quantification of spironolactone metabolites from a biological sample.





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Caption: Workflow for spironolactone metabolite analysis.



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